

Gadoquatrane: A Comparative Analysis of a Low-Dose Gadolinium-Based Contrast Agent

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Compound of Interest

Compound Name: *Gadoquatrane*

Cat. No.: *B12659558*

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Gadoquatrane is an investigational, next-generation, macrocyclic, gadolinium-based contrast agent (GBCA) developed by Bayer for use in contrast-enhanced magnetic resonance imaging (MRI). A key differentiator of **Gadoquatrane** is its high relaxivity, which allows for a significantly lower dose of gadolinium to be administered to patients while maintaining diagnostic image quality comparable to existing GBCAs. This guide provides a comparative analysis of **Gadoquatrane** based on available clinical research data, focusing on its efficacy, safety, and a framework for considering its cost-effectiveness.

Data Presentation: Efficacy and Safety from Clinical Trials

The primary evidence for **Gadoquatrane**'s performance comes from the comprehensive QUANTI clinical trial program, which includes two pivotal Phase III studies: QUANTI CNS (Central Nervous System) and QUANTI OBR (Other Body Regions), as well as a pediatric study.^{[1][2]} As of late 2025, full peer-reviewed publications with detailed quantitative data are pending; however, top-line results have been presented at scientific congresses and in press releases.

Table 1: Comparison of **Gadoquatrane** with Standard Macrocyclic GBCAs

Feature	Gadoquatrane	Standard Macrocylic GBCAs (e.g., Gadobutrol, Gadoterate)
Gadolinium Dose	0.04 mmol Gd/kg body weight ^[1]	0.1 mmol Gd/kg body weight ^[1]
Dose Reduction	60% compared to standard dose ^[1]	Not Applicable
Primary Efficacy Endpoint	Non-inferiority in visualization parameters (contrast enhancement, lesion delineation, morphology) vs. standard GBCAs.	Established efficacy.
Secondary Efficacy Endpoint	Non-inferiority in sensitivity and specificity for lesion detection vs. standard GBCAs.	Established efficacy.
Comparison to Unenhanced MRI	Superiority demonstrated in visualization parameters.	Superiority to unenhanced MRI is the basis for their use.
Safety Profile	Generally consistent with other macrocylic GBCAs; no new safety signals observed.	Well-established safety profiles.

Table 2: Overview of the QUANTI Phase III Clinical Trial Program

Trial Name	Patient Population	Key Comparison	Primary Objective
QUANTI CNS	Adults with known or suspected CNS pathologies.	Gadoquatrane (0.04 mmol/kg) vs. Standard Macrocyclic GBCAs (0.1 mmol/kg) and unenhanced MRI.	To demonstrate non-inferiority of Gadoquatrane in visualization parameters compared to standard GBCAs and superiority to unenhanced MRI.
QUANTI OBR	Adults with known or suspected pathologies in various body regions (excluding CNS).	Gadoquatrane (0.04 mmol/kg) vs. Standard Macrocyclic GBCAs (0.1 mmol/kg) and unenhanced MRI.	To demonstrate non-inferiority of Gadoquatrane in visualization and lesion detection compared to standard GBCAs and superiority to unenhanced MRI.
QUANTI Pediatric	Pediatric patients from birth to <18 years.	N/A (focus on pharmacokinetics and safety)	To assess the pharmacokinetics and safety of Gadoquatrane in the pediatric population.

Experimental Protocols

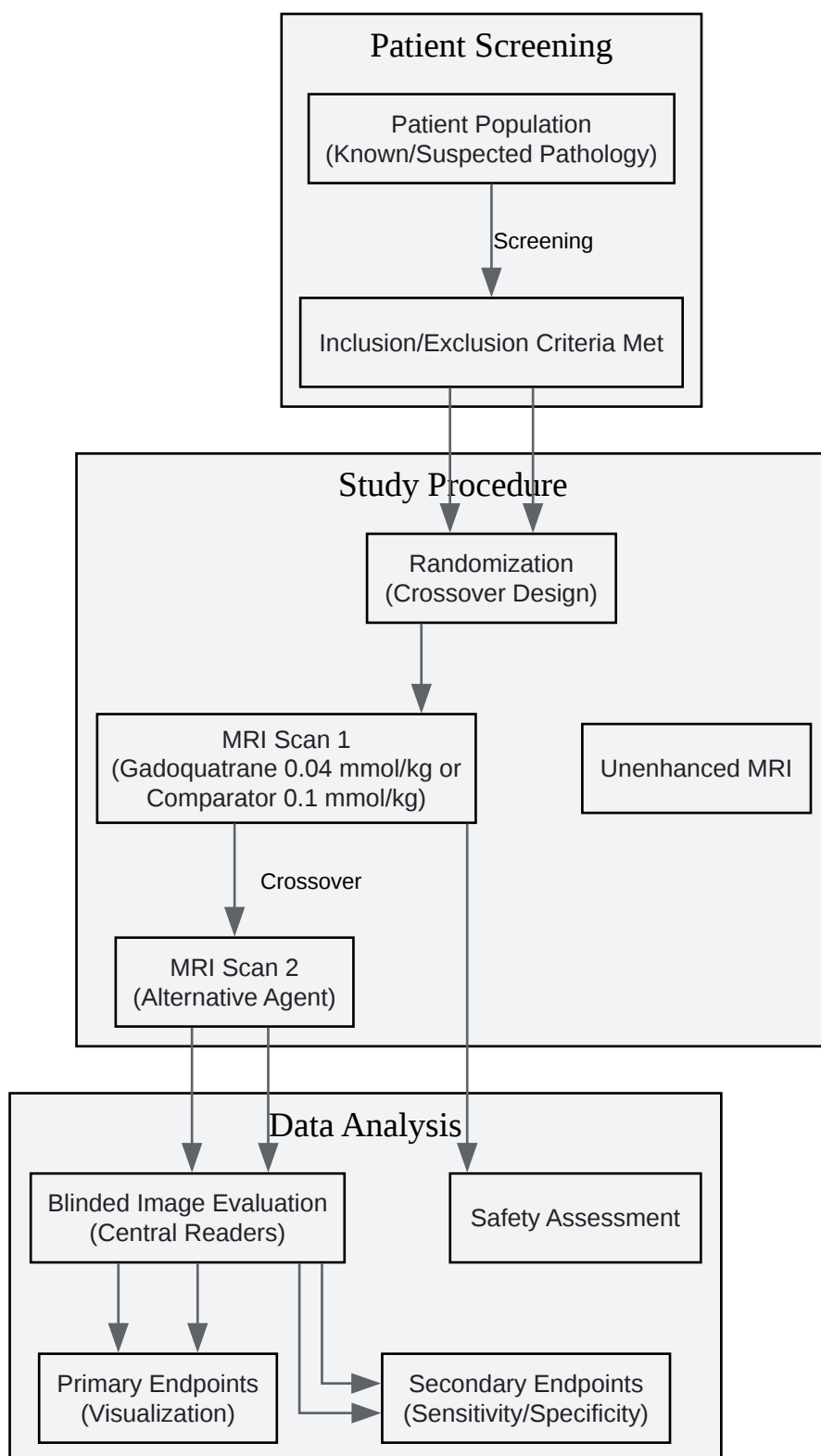
Detailed protocols for the QUANTI trials are not fully public yet. However, based on information from clinical trial registries (NCT05915728 for QUANTI OBR) and press releases, the general methodology can be outlined.

QUANTI CNS and OBR Study Design

The QUANTI CNS and OBR studies were designed as multicenter, randomized, double-blind, crossover Phase III trials.

Methodology:

- Patient Recruitment: Patients with known or suspected pathologies requiring contrast-enhanced MRI were enrolled.
- Randomization and Blinding: Participants were randomized to a sequence of MRI scans. The studies were double-blinded, meaning neither the patient nor the evaluating radiologist knew which contrast agent was used for a specific scan.
- Imaging Protocol: Each patient underwent two MRI examinations:
 - One with **Gadoquatrane** at a dose of 0.04 mmol Gd/kg.
 - One with a standard macrocyclic GBCA (e.g., Gadobutrol, Gadoterate) at a dose of 0.1 mmol Gd/kg.
 - An unenhanced MRI was also performed for comparison.
- Image Evaluation: The resulting images were evaluated by blinded, independent central readers.
- Endpoints:
 - Primary: Assessment of visualization parameters, including contrast enhancement, lesion border delineation, and internal morphology. The key goal was to demonstrate that the lower dose of **Gadoquatrane** was not inferior to the standard dose of other agents.
 - Secondary: Comparison of sensitivity and specificity for the detection or exclusion of lesions.
- Safety Assessment: Adverse events were monitored and recorded throughout the study to compare the safety profiles of the contrast agents.



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QUANTI Clinical Trial Workflow Diagram.

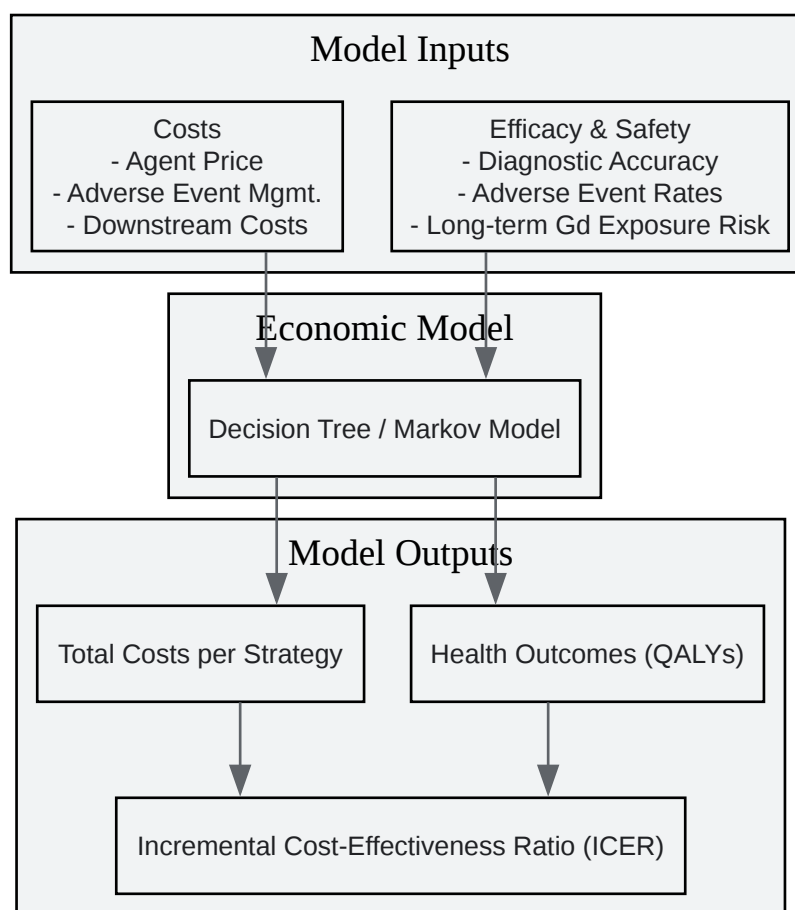
Cost-Effectiveness Analysis Framework

As **Gadoquatrane** has not yet received full market approval in many regions, and its pricing is not public, a formal cost-effectiveness analysis is not available. However, a framework for such an analysis can be proposed. This is valuable for healthcare providers and payers to consider the potential economic impact of adopting this new agent.

A cost-effectiveness analysis would typically compare the costs and health outcomes of using **Gadoquatrane** versus standard GBCAs. The main components of such a model would include:

- Costs:
 - Direct cost of the contrast agent per dose.
 - Costs associated with managing adverse events.
 - Potential downstream costs related to diagnostic accuracy (e.g., costs of repeat scans, unnecessary biopsies, or missed diagnoses).
- Outcomes:
 - Diagnostic Accuracy: Sensitivity and specificity in detecting clinically significant pathologies.
 - Health Outcomes: Measured in Quality-Adjusted Life Years (QALYs), reflecting the impact of accurate and timely diagnosis on patient prognosis and quality of life.
 - Safety: Incidence of short-term and long-term adverse events. The primary benefit of a lower gadolinium dose would be factored in here, particularly for patients requiring multiple contrast-enhanced scans over their lifetime.

The incremental cost-effectiveness ratio (ICER) would be calculated as the difference in cost between **Gadoquatrane** and the comparator divided by the difference in QALYs.



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Framework for **Gadoquatrane** Cost-Effectiveness Analysis.

The central argument for the cost-effectiveness of **Gadoquatrane**, despite a potential premium price, would likely hinge on the long-term benefits of reduced gadolinium exposure. While the clinical consequences of gadolinium retention in the body are still under investigation, minimizing exposure is a widely accepted principle in the medical community. For certain patient populations, such as those with chronic conditions requiring regular surveillance MRIs (e.g., multiple sclerosis, certain cancers), the value of a lower-dose agent could be substantial.

Conclusion

Gadoquatrane represents a significant development in the field of MRI contrast agents, offering the potential for a 60% reduction in gadolinium dose without compromising diagnostic efficacy. The results from the Phase III QUANTI program indicate a favorable safety and

efficacy profile compared to existing macrocyclic GBCAs. While formal cost-effectiveness data is not yet available, the primary value proposition of **Gadoquatrane** will be centered on patient safety through reduced gadolinium exposure. As more detailed data from the clinical trial program are published and the agent becomes available on the market, a clearer picture of its clinical and economic impact will emerge.

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References

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